1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine
CAS No.: 1240526-06-0
Cat. No.: VC4075716
Molecular Formula: C10H16N2
Molecular Weight: 164.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240526-06-0 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 |
| IUPAC Name | 1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine |
| Standard InChI | InChI=1S/C10H16N2/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h6,9H,3-5,11H2,1-2H3 |
| Standard InChI Key | IGLYOGZYPSOCDZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1C)CCCC2N |
| Canonical SMILES | CC1=CC2=C(N1C)CCCC2N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a six-membered cyclohexene ring (positions 4–7) and a five-membered pyrrole ring (positions 1–3). Key structural attributes include:
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N1 Methylation: A methyl group at the pyrrole nitrogen (N1) enhances lipophilicity and steric hindrance, potentially influencing receptor binding .
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C2 Methylation: A second methyl group at the C2 position introduces conformational rigidity, as evidenced by X-ray crystallography of analogous tetrahydroindoles .
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Amine Functionality: The C4 amine group serves as a hydrogen bond donor, a critical feature for interactions with biological targets.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| IUPAC Name | 1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine | |
| SMILES | CC1=CC2=C(N1C)CCCC2N | |
| InChIKey | IGLYOGZYPSOCDZ-UHFFFAOYSA-N |
Spectroscopic Profiles
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¹H NMR: Signals at δ 1.27 (s, 3H, C2-CH₃), δ 1.97–1.99 (s, 6H, N1-CH₃ and C4-NH₂), and δ 2.44–3.11 (m, cyclohexene protons) align with synthetic analogs .
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IR Spectroscopy: Stretching vibrations at 3346 cm⁻¹ (N-H) and 1693 cm⁻¹ (C=C) confirm amine and aromatic functionalities .
Synthesis and Manufacturing
Traditional Synthetic Routes
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Knorr-Type Cyclization: Condensation of α-haloketones with hydrazine derivatives under acidic conditions yields the tetrahydroindole core. For example, reacting 2-methylcyclopentanone with methylhydrazine generates the bicyclic framework in 65–72% yield .
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Aldol Condensation: Diketones (e.g., acetylacetone) react with indole-3-carbaldehydes in DMSO/piperidine to form intermediates, followed by hydrazine-mediated cyclization (e.g., 5A-5J derivatives in ).
Advanced Methodologies
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Ball Milling Synthesis: Mechanochemical approaches using sulfamic acid catalysts achieve 85–98% yields by minimizing solvent use and reaction time (15–30 min) .
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Microwave-Assisted Amination: Direct amination of 4-oxotetrahydroindoles with NH₃/MeOH at 120°C reduces side products compared to thermal methods .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Knorr Cyclization | 65–72 | 6–8 h | Scalability |
| Ball Milling | 85–98 | 15–30 min | Solvent-free, high purity |
| Microwave Amination | 78–82 | 1–2 h | Energy efficiency |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyrrole ring undergoes regioselective substitutions:
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C3 Bromination: NBS in CCl₄ introduces bromine at C3 (68% yield), enabling Suzuki-Miyaura couplings .
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C5 Nitration: HNO₃/H₂SO₄ nitration at C5 forms nitro intermediates for amine reduction .
Amine Derivatization
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Acylation: Acetic anhydride acetylates the C4 amine, producing N-acetyl derivatives with improved metabolic stability .
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Schiff Base Formation: Condensation with aromatic aldehydes yields imines for metal coordination complexes .
Research Challenges and Future Directions
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Stereoselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis (e.g., Jacobsen epoxidation) could yield enantiopure forms for target validation .
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In Vivo Toxicology: No acute toxicity data exist—subchronic studies in rodent models are needed to establish safety profiles.
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Polypharmacology Optimization: Hybridization with quinoline or benzothiazole moieties may enhance multitarget engagement against resistant pathogens .
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